molecular formula C12H20BrNO3 B13749328 (o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide CAS No. 109731-99-9

(o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide

Cat. No.: B13749328
CAS No.: 109731-99-9
M. Wt: 306.20 g/mol
InChI Key: IZDMGCXUXGUNAX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide is a quaternary ammonium salt characterized by an ortho-substituted 2,3-dihydroxypropoxy group on the phenyl ring. Its molecular formula is C₁₂H₂₀BrNO₃, with a molecular weight of 306.196 g/mol . The ortho positioning of the dihydroxypropoxy group introduces steric hindrance and may enhance hydrogen-bonding capabilities compared to meta or para isomers.

Properties

CAS No.

109731-99-9

Molecular Formula

C12H20BrNO3

Molecular Weight

306.20 g/mol

IUPAC Name

[2-(2,3-dihydroxypropoxy)phenyl]-trimethylazanium;bromide

InChI

InChI=1S/C12H20NO3.BrH/c1-13(2,3)11-6-4-5-7-12(11)16-9-10(15)8-14;/h4-7,10,14-15H,8-9H2,1-3H3;1H/q+1;/p-1

InChI Key

IZDMGCXUXGUNAX-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1OCC(CO)O.[Br-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide generally involves:

  • Formation of the 2,3-dihydroxypropoxy substituent on the phenyl ring.
  • Introduction of the trimethylammonium group, typically via quaternization.
  • Halide exchange or direct bromination to obtain the bromide salt.

A common approach is the reaction of phenolic compounds with epichlorohydrin or related halohydroxypropyl intermediates, followed by quaternization with trimethylamine or related amines.

Specific Preparation Routes

Halohydroxypropylation Followed by Quaternization

According to patent CN1015172B, the preparation of related compounds such as 3-halo-2-hydroxypropyltrimethylammonium halides involves:

  • Reacting 2,3-dihydroxypropyl derivatives with halogenating agents (e.g., thionyl chloride or hydrogen bromide) in various solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or halohydrocarbons.
  • The chlorination or bromination step is optimized by controlling the molar ratio of reagents and reaction temperature (often room temperature to 100 °C).
  • Subsequent quaternization with trimethylamine aqueous solution leads to the formation of the quaternary ammonium salt.
  • Purification is achieved by crystallization from solvents like acetone or ethanol.

Example data from CN1015172B:

Step Conditions Yield (%) Purity (%) Notes
Chlorination with SOCl2 DMF, 100 °C, 5 h 93 95 Stirring, controlled addition of SOCl2
Bromination with HBr Acetic acid or aqueous HBr, RT 89 90 Crystallization from acetone
Quaternization with TMA Aqueous solution, RT, 2 h 90 91 Concentration and crystallization from ethanol

Abbreviations: SOCl2 = thionyl chloride; HBr = hydrogen bromide; TMA = trimethylamine

This method yields the quaternary ammonium bromide salt with high chemical purity (90-95%) and good yields (around 90%).

Direct Reaction of Allyl Chloride with Trimethylamine

Another documented method involves the reaction of allyl chloride with trimethylamine in aqueous solution, producing (3-chloro-2-hydroxypropyl)trimethylammonium chloride as an intermediate, which can be further converted to the bromide salt by halide exchange or bromination.

O-Alkylation of Phenolic Precursors

Phenolic compounds can be alkylated with epichlorohydrin or 2,3-epoxypropyltrimethylammonium chloride under alkaline conditions to introduce the 2,3-dihydroxypropoxy group bearing the trimethylammonium moiety. This method is widely used for cationization of polysaccharides and can be adapted for small molecule synthesis.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred for halogenation steps due to their ability to dissolve both organic and inorganic reagents and stabilize intermediates.
  • Temperature: Chlorination and bromination reactions are typically carried out between room temperature and 100 °C. Higher temperatures favor reaction rates but require careful control to avoid side reactions.
  • Reagent Ratios: Slight excess (5-10%) of halogenating agents (e.g., thionyl chloride) improves conversion without excessive by-product formation.
  • Purification: Crystallization from acetone, ethanol, or acetone/ether mixtures is effective. Washing with dichloromethane or similar solvents removes impurities.

Data Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Purity (%) Notes
Halogenation (chlorination) Thionyl chloride, DMF, 100 °C, 5 h 93 95 Controlled addition, stirring
Halogenation (bromination) Hydrogen bromide in acetic acid, RT 89 90 Room temperature, crystallization from acetone
Quaternization Trimethylamine aqueous solution, RT, 2 h 90 91 Concentration and crystallization from ethanol
Direct synthesis from allyl chloride Allyl chloride + trimethylamine, aqueous Not specified Not specified Intermediate formation of chloro compound
O-Alkylation of phenol Epichlorohydrin or 2,3-epoxypropyltrimethylammonium chloride, alkaline Variable Variable Used mainly for polysaccharide modification

Research Results and Analytical Data

  • Chromatographic Analysis: Liquid phase chromatography confirms chemical purity in the range of 90-95% for halogenated intermediates and final quaternary ammonium salts.
  • Optical Activity: Specific rotation measurements indicate retention of stereochemistry in chiral intermediates, e.g., $$[α]_D^{24} = -30.3^\circ$$ for (R)-3-chloro-1,2-propylene glycol derivatives.
  • Crystallography: Crystallization methods yield well-defined crystals suitable for further characterization and use.
  • Spectroscopic Data: NMR spectra typically show characteristic signals for trimethylammonium methyl groups (~3.0 ppm), hydroxypropyl methylene protons (4.0-5.0 ppm), and aromatic protons (6.5-7.5 ppm).

Chemical Reactions Analysis

Types of Reactions

(o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide involves its interaction with biological molecules. The phenolic hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in microbial cells, leading to their death. Additionally, the compound can interact with cellular membranes, disrupting their integrity and function.

Comparison with Similar Compounds

Comparison with Structural Isomers

Meta and Para Isomers

  • (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium Bromide (CID 60368): Molecular Formula: C₁₂H₂₀NO₃ (base structure; bromide counterion adds Br⁻). Key Features: Meta-substitution reduces steric strain compared to the ortho isomer. Collision cross-section (CCS) data for adducts (e.g., [M+H]⁺: 149.1 Ų) suggest moderate polarity .
  • (p-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium Bromide (CAS 109732-00-5): Molecular Formula: C₁₂H₂₀BrNO₃ (identical to ortho isomer). Classified under quaternary ammonium salts for industrial use, with a 6.5% most-favored-nation tariff . Applications: Likely used in surfactants or phase-transfer catalysts due to its ionic nature .
Table 1: Structural Isomer Comparison
Property Ortho Isomer Meta Isomer Para Isomer
Substituent Position Ortho (adjacent to N⁺) Meta (one position away) Para (opposite to N⁺)
Steric Hindrance High Moderate Low
Hydrogen-Bonding Potential High (proximal OH groups) Moderate Moderate
Reported Applications Limited data None reported Industrial catalysts

Comparison with Other Quaternary Ammonium Salts

Phenyltrimethylammonium Halides

  • Trimethylphenylammonium Bromide :

    • A simpler analog lacking the dihydroxypropoxy group. Used as a methylating agent, though less efficient than iodide analogs .
    • Reactivity : Bromide counterions show lower nucleophilicity compared to iodide, reducing methylation efficiency in organic reactions .
  • Phenyl Trimethylammonium Iodide :

    • Outperforms bromide and chloride salts in methylation reactions due to iodide’s superior leaving-group ability .
Table 2: Counterion Impact on Reactivity
Compound Counterion Methylation Efficiency Key Application
(o-isomer) Br⁻ Not reported Potential surfactant/drug candidate
Phenyltrimethylammonium Bromide Br⁻ Low Laboratory methylation
Phenyltrimethylammonium Iodide I⁻ High Efficient methylating agent

Functional Group Comparisons

Dihydroxypropoxy-Containing Compounds

  • N-[3-Acetyl-4-[(2RS)-2,3-dihydroxypropoxy]phenyl]butanamide (Impurity F(EP)) :
    • Shares the dihydroxypropoxy group but includes an acetylated amine. Used as a pharmaceutical impurity reference, highlighting the group’s metabolic relevance .
  • P552-02 (Guanidine Methane Sulfonate) :
    • Contains a dihydroxypropoxy-phenyl moiety linked to a guanidine group. Acts as a G-protein-coupled receptor modulator, suggesting bioactivity for related structures .
Table 3: Functional Group Influence
Compound Functional Groups Bioactivity/Application
(o-isomer) Dihydroxypropoxy, quaternary N Potential receptor binding
N-[3-Acetyl-4-(dihydroxypropoxy)phenyl]... Dihydroxypropoxy, acetylamide Pharmaceutical impurity
P552-02 Dihydroxypropoxy, guanidine Enzyme inhibition

Biological Activity

(o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide is a quaternary ammonium compound notable for its unique structural features and potential biological activities. With the molecular formula C12H20BrNO3 and a molecular weight of approximately 306.196 g/mol, this compound has garnered interest for its applications in biochemistry and materials science .

The biological activity of (o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide can be attributed to its interactions with biological membranes. The presence of hydroxyl groups enhances its ability to modulate cellular processes by affecting cell permeability and signaling pathways. This compound may exhibit antimicrobial properties and influence various cellular mechanisms, making it a candidate for therapeutic applications .

Interaction Studies

Research indicates that this compound interacts significantly with cell membranes and proteins, which is crucial for understanding its potential therapeutic effects. Studies have shown that quaternary ammonium compounds can influence membrane integrity and function, leading to changes in cellular signaling and permeability .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of (o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide:

Compound NameMolecular FormulaUnique Features
(2,3-Dihydroxypropyl)trimethylammonium chlorideC6H16ClNO2Lacks the phenolic moiety; primarily used as an ionic liquid.
1-Butyl-3-methylimidazolium bromideC10H17BrN2Imidazolium salt; used extensively in ionic liquid applications.
Benzalkonium chlorideC21H38ClNA mixture of alkylbenzyldimethylammonium chlorides; known for antimicrobial properties.

This table illustrates how (o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide stands out due to its specific structural features that may enhance its biological activity .

Antimicrobial Activity

Research has shown that quaternary ammonium compounds can effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis and death .

Cellular Effects

In vitro studies indicate that compounds with similar structures can modulate cytokine release in immune cells, suggesting potential anti-inflammatory properties. These findings underscore the importance of further investigating (o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide's effects on immune responses .

Q & A

Basic: What are the standard synthetic routes for (o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide?

Methodological Answer:
The synthesis involves two primary steps:

Introduction of the dihydroxypropoxy group : React o-hydroxyphenyl derivatives (e.g., o-bromophenol) with 2,3-dihydroxypropyl tosylate under nucleophilic substitution conditions (polar aprotic solvent, base like K₂CO₃) .

Quaternization : Treat the intermediate with trimethylamine in the presence of methyl bromide or HBr to form the quaternary ammonium salt. Purification is typically achieved via recrystallization from acetonitrile or methanol .
Key Considerations: Monitor reaction progress using TLC (silica gel, ethyl acetate/methanol eluent) and confirm product identity via 1^1H NMR (e.g., trimethylammonium peak at δ ~3.15 ppm) .

Basic: How is this compound characterized to confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Peaks for the aromatic protons (δ ~6.8–7.6 ppm), dihydroxypropoxy methylene (δ ~3.4–4.3 ppm), and trimethylammonium (δ ~3.15 ppm) .
    • 13^13C NMR: Confirm quaternary ammonium carbon (δ ~54 ppm) and glycosidic linkages .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-Br]+^+) .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., ±0.3% deviation) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at −20°C to prevent hydrolysis of the dihydroxypropoxy group .
  • Avoid aqueous solutions unless stabilized with 0.1% sodium azide; lyophilized forms are preferred for long-term storage .

Advanced: How does the dihydroxypropoxy moiety influence this compound’s interaction with biological macromolecules?

Methodological Answer:
The dihydroxypropoxy group enhances:

  • Hydrophilicity : Improves solubility in aqueous buffers (critical for in vitro assays) .
  • Hydrogen bonding : The two hydroxyl groups enable specific interactions with protein residues (e.g., serine, threonine) or nucleic acid phosphate backbones, as seen in acetylcholine receptor binding studies .
    Experimental Validation:
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) .
  • Compare with analogs lacking hydroxyl groups to isolate the moiety’s contribution .

Advanced: How can researchers mitigate aggregation issues during protein-ligand studies with this compound?

Methodological Answer:
Aggregation, common in quaternary ammonium salts, is addressed via:

  • Detergent Screening : Test non-ionic detergents (e.g., Triton X-100, Tween-20) at 0.01–0.1% w/v to disrupt hydrophobic interactions .
  • Dynamic Light Scattering (DLS) : Monitor particle size distribution pre- and post-treatment .
  • Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to shield electrostatic interactions .

Advanced: How should contradictory binding data (e.g., biphasic kinetics) be interpreted?

Methodological Answer:
Biphasic binding (e.g., high- and low-affinity sites) may indicate:

  • Negative Cooperativity : Use Hill coefficient analysis (nH<1n_H < 1) and Scatchard plots to identify cooperative effects .
  • Multiple Binding Sites : Perform competitive binding assays with selective inhibitors to isolate contributions from distinct sites .
    Case Study: Purified acetylcholine receptor-I showed only high-affinity sites, whereas crude extracts exhibited mixed binding, highlighting the impact of protein purity .

Advanced: What strategies optimize this compound’s use in phase-transfer catalysis (PTC)?

Methodological Answer:

  • Solvent Selection : Use dichloromethane or toluene for organic phases; aqueous phases should contain 0.1–1 M NaBr to enhance ion-pair extraction .
  • Catalyst Loading : Test 1–5 mol% to balance reaction rate and cost. Higher loads may induce micelle formation, reducing efficiency .
  • Kinetic Profiling : Monitor reaction progress via GC or HPLC to identify rate-limiting steps (e.g., interfacial transfer vs. intrinsic reactivity) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of bromide vapors .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can computational modeling predict this compound’s behavior in novel applications?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or enzyme active sites using software like GROMACS. Parameterize the compound using CHARMM or AMBER force fields .
  • Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., acetylcholinesterase) .
    Validation: Compare simulation results with experimental SPR or ITC data .

Advanced: What analytical techniques resolve degradation products during long-term stability studies?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (MeCN/water + 0.1% formic acid) to separate degradation products. Identify fragments via tandem MS .
  • Stability-Indicating Assays : Accelerated aging (40°C/75% RH for 6 months) with periodic sampling. Track hydrolysis of the dihydroxypropoxy group via 1^1H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.